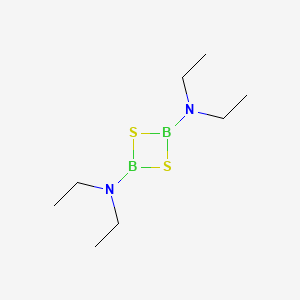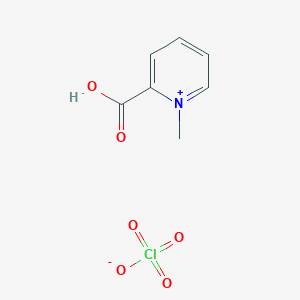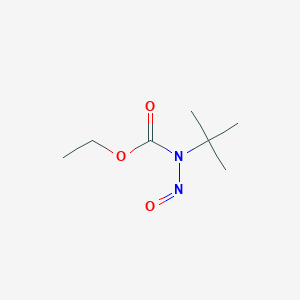
Bis(2-chloroethoxy)phosphoryl-(3-nitrophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-chloroethoxy)phosphoryl-(3-nitrophenyl)methanol is an organophosphorus compound characterized by the presence of both chloroethoxy and nitrophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-chloroethoxy)phosphoryl-(3-nitrophenyl)methanol typically involves the reaction of 3-nitrobenzaldehyde with diethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition mechanism, followed by the substitution of the ethoxy groups with chloroethoxy groups using thionyl chloride. The final product is obtained after purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and distillation to ensure the compound meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-chloroethoxy)phosphoryl-(3-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloroethoxy groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, bases such as sodium hydroxide.
Hydrolysis: Water, aqueous acids.
Major Products Formed
Reduction: 3-aminophenyl derivatives.
Substitution: Various substituted phosphoric acid esters.
Hydrolysis: Phosphoric acid derivatives.
Aplicaciones Científicas De Investigación
Bis(2-chloroethoxy)phosphoryl-(3-nitrophenyl)methanol has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of Bis(2-chloroethoxy)phosphoryl-(3-nitrophenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The chloroethoxy groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Bis(p-nitrophenyl)phosphate: Similar in structure but lacks the chloroethoxy groups.
Bis(2-chloroethyl)phosphate: Contains chloroethyl groups but lacks the nitrophenyl group.
Diethyl phosphite: A precursor in the synthesis of Bis(2-chloroethoxy)phosphoryl-(3-nitrophenyl)methanol.
Uniqueness
This compound is unique due to the combination of chloroethoxy and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
6329-50-6 |
|---|---|
Fórmula molecular |
C11H14Cl2NO6P |
Peso molecular |
358.11 g/mol |
Nombre IUPAC |
bis(2-chloroethoxy)phosphoryl-(3-nitrophenyl)methanol |
InChI |
InChI=1S/C11H14Cl2NO6P/c12-4-6-19-21(18,20-7-5-13)11(15)9-2-1-3-10(8-9)14(16)17/h1-3,8,11,15H,4-7H2 |
Clave InChI |
MYEUZBJSSUKJQF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(O)P(=O)(OCCCl)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(5-morpholin-4-ylsulfonylpyridin-2-yl)amino]benzoate](/img/structure/B14731322.png)


![4,6-Dimethoxy-3a,4,6,6a-tetramethyltetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-2-ol 2-oxide](/img/structure/B14731335.png)
![1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro-](/img/structure/B14731340.png)









